molecular formula C11H16BrNO B4835305 2-(4-piperidinyl)phenol hydrobromide

2-(4-piperidinyl)phenol hydrobromide

Cat. No. B4835305
M. Wt: 258.15 g/mol
InChI Key: KBACPGWQRJJASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis
The synthesis of compounds related to 2-(4-piperidinyl)phenol hydrobromide often involves the formation of piperidine rings coupled with phenol groups. Techniques can vary, but common methods include nucleophilic substitutions and reductive aminations, tailored to introduce the phenol group at a strategic position for further functionalization (Loew et al., 1988).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard information would require a detailed Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2-piperidin-4-ylphenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBACPGWQRJJASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxybenzaldehyde (200 g) and ethyl acetoacetate (400 g) were mixed and cooled to 5° C. Piperidine (25 ml) was added and the mixture was stirred overnight at room temperature. The next day potassium tert-butoxide (25 g) was added. After 1.5 hours the mixture totally solidified and was left for 2 days. Ethanol (2000 ml) was added and the pricipitate was filtered off, washed with ethanol and finally dried in vacuo. Yield: 326 g. All of the thus obtained solid product (325 g) was added in small portions during one hour to a solution of potassium hydroxide (260 g) in water (320 ml) kept at 80-90° C. After stirring for further two hours at 80°, water (2000 ml) and diethyl ether (1000 ml) were added. After stirring, the organic phase was separated and discarded. To the remaining aqueous solution was added ice and concentrated hydrochloric acid until pH<1. After stirring for 45 minutes, the precipitated product was filtered off and dried. Yield of 3-(2-methoxyphenyl)-1,5-pentanedicarboxylic acid: 137 g, mp: 183-185° C. A mixture of the pentane-dicarboxylic acid (97 g) and urea (28 g) was heated at 160-165° C. for 2 hours. After cooling to 70° C., ethanol (150 ml) was added. The precipitated 4-(2-methoxyphenyl)-2,6-piperidinedione was filtered off and subsequently dried. Yield 66 g. Mp: 127-129° C. To a suspension of LiAlH4 (30 g) in dry THF (1000 ml) were added small portions (in total 65 g) of the piperidinedione while the temperature gradually raised to reflux. After reflux for 2.5 hours, the mixture was cooled below 10° C. and diluted aqueous NaOH solution (4M) (60 ml) was cautiously added. Precipitated inorganic salts were filtered off. The solvent was evaporated and the remaining oil was dissolved in dichloromethane, dried (anh. Na2SO4), filtered and dichloromethane evaporated leaving 56 g of 4-(2-methoxyphenyl)piperidine as an oil. All of the piperidine was dissolved in a mixture of 48% aqueous hydrobromic acid (400 ml) and a 33% solution of hydrogenbromide in acetic acid (400 ml). The solution was refluxed for 19 hours. Excess hydrobromic and acetic acids was evaporated in vacuo leaving 47 g of 4-(2-hydroxyphenyl)piperidine hydrobromide as a visceous oil. The hydrobromide (45 g) was dissolved in a mixture of water (300 ml) and THF (150 ml). Potassium carbonate (80 g) was added in small lots. A solution of di-tert-butyldicarbonate (40 g) in THF (150 ml) was added dropwise. The mixture was stirred overnight. The aqueous phase was separated and washed with dietyl ether (2×100 ml). The combined organic phases were dried (anh. MgSO4) and the solvents evaporated. The remaining product was stirred with diisopropyl ether and the precipitated product was filtered off. Yield of the title phenol derivative 5a: 24 g, mp: 187-189° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-piperidinyl)phenol hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(4-piperidinyl)phenol hydrobromide
Reactant of Route 3
2-(4-piperidinyl)phenol hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(4-piperidinyl)phenol hydrobromide
Reactant of Route 5
2-(4-piperidinyl)phenol hydrobromide
Reactant of Route 6
2-(4-piperidinyl)phenol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.